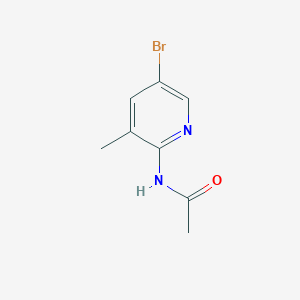

2-Acetylamino-5-bromo-3-methylpyridine

Descripción general

Descripción

2-Acetylamino-5-bromo-3-methylpyridine, also known as N-(5-Bromo-3-methyl-2-pyridinyl)acetylamide, is a chemical compound with the molecular formula C8H9BrN2O . It has an average mass of 229.074 Da and a monoisotopic mass of 227.989822 Da .

Molecular Structure Analysis

The molecular structure of this compound has been studied using vibrational spectroscopic, molecular docking, and density functional theory .Physical and Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 357.9±42.0 °C at 760 mmHg, and a flash point of 170.2±27.9 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its molar refractivity is 51.1±0.3 cm3, and it has a polar surface area of 42 Å2 .Aplicaciones Científicas De Investigación

Vibrational Spectroscopy and Molecular Docking

2-Acetylamino-5-bromo-3-methylpyridine has been analyzed through conformational, molecular docking, and vibrational spectral analysis using both experimental and theoretical methods. This molecule has shown potential as an inhibitor against lung cancer due to its bioactivity confirmed by molecular docking analysis and various spectroscopic studies. The research highlights its anticancer activity and provides insight into its molecular reactivity and stability using frontier molecular orbital analysis, suggesting its potential in pharmaceutical applications (Premkumar et al., 2016).

Synthesis of Pyridine-Based Derivatives

The molecule has been utilized in the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions. These derivatives have been studied for their anti-thrombolytic, biofilm inhibition, and haemolytic activities, showing significant potential in biomedical applications. Density functional theory (DFT) studies have been carried out to explore the molecular properties and reaction pathways of these derivatives, highlighting their potential as chiral dopants for liquid crystals and their moderate biological activities (Ahmad et al., 2017).

Molecular Structure and Spectroscopic Studies

A comprehensive study on the molecular structure and spectroscopic properties of this compound has been conducted. This includes FT-IR, FT-Raman spectra analysis, and investigations into its molecular stability through natural bond orbital (NBO) analysis. The study also delves into HOMO-LUMO energy calculations, which shed light on the charge transfer within the molecule, and highlights its biological activity potential confirmed by molecular docking studies (Santhy et al., 2019).

Ligand Development for Meta-C-H Arylation

The molecule has been instrumental in the development of a 3-acetylamino-2-hydroxypyridine class of ligands that promote meta-C-H arylation. This has been applied to a wide variety of substrates, including anilines, phenols, and heterocycles, showcasing its versatility and potential in synthetic chemistry and drug development. The methodology enables the synthesis of complex molecules, which can have significant implications for pharmaceutical research (Wang et al., 2016).

Coordination Compounds and Molecular Docking Studies

The molecule has also been used in the synthesis of coordination compounds with copper(II) chloride, demonstrating the steric influence of the 6-methyl group on molecular and crystal structures. These studies not only contribute to the understanding of molecular geometry and coordination but also open avenues for further exploration in coordination chemistry and its applications in catalysis and material science (Smolentsev et al., 2014).

Mecanismo De Acción

Target of Action

It’s known that this compound belongs to the class of halogenated heterocycles , which are often involved in interactions with various biological targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Acetylamino-5-bromo-3-methylpyridine . .

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

Relevant Papers There are several peer-reviewed papers and technical documents related to 2-Acetylamino-5-bromo-3-methylpyridine . For a comprehensive understanding, it’s recommended to go through these papers.

Propiedades

IUPAC Name |

N-(5-bromo-3-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-3-7(9)4-10-8(5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZDMVSJHVZHKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358543 | |

| Record name | 2-Acetylamino-5-bromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142404-81-7 | |

| Record name | 2-Acetylamino-5-bromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetylamino-5-bromo-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol](/img/structure/B118653.png)

![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one](/img/structure/B118660.png)